(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety, a trifluoromethoxyphenyl group, and an indolone core, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the intermediate with 4-trifluoromethoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization to Form the Indolone Core: The final step involves cyclization of the intermediate to form the indolone core, which can be facilitated by heating under reflux conditions with an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound shares the benzylpiperidine moiety and has similar biological activity.
4-Benzylpiperidine: Known for its role as a monoamine releasing agent, it has structural similarities with the benzylpiperidine group.
Uniqueness
1-[(4-Benzylpiperidin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trifluoromethoxyphenyl group and the indolone core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2/c29-28(30,31)36-23-12-10-22(11-13-23)32-26-24-8-4-5-9-25(24)34(27(26)35)19-33-16-14-21(15-17-33)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYFKIKXQOWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)F)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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